Cas no 446830-52-0 (3-(2-chlorophenyl)imidazo1,5-apyridine-1-carbaldehyde)
3-(2-chlorophenyl)imidazo1,5-apyridine-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- OTAVA-BB BB7110950971
- AURORA 23216
- 3-(2-CHLOROPHENYL)IMIDAZO[1,5-A]PYRIDINE-1-CARBALDEHYDE
- AKOS BBS-00001085
- 3-(2-chlorophenyl)imidazo1,5-apyridine-1-carbaldehyde
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- Inchi: 1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14-16-12(9-18)13-7-3-4-8-17(13)14/h1-9H
- InChI Key: WLNJXLNGLGIZDE-UHFFFAOYSA-N
- SMILES: C1(=NC(=C2C=CC=CN12)C=O)C1=CC=CC=C1Cl
3-(2-chlorophenyl)imidazo1,5-apyridine-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430119-100mg |
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde |
446830-52-0 | 98% | 100mg |
¥1453.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430119-250mg |
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde |
446830-52-0 | 98% | 250mg |
¥2391.00 | 2024-05-13 | |
| Enamine | EN300-1191686-0.05g |
3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde |
446830-52-0 | 90% | 0.05g |
$212.0 | 2023-07-10 | |
| Enamine | EN300-1191686-50mg |
3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde |
446830-52-0 | 90.0% | 50mg |
$212.0 | 2023-10-03 |
3-(2-chlorophenyl)imidazo1,5-apyridine-1-carbaldehyde Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 3-(2-chlorophenyl)imidazo1,5-apyridine-1-carbaldehyde
Recent Advances in the Study of 3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 446830-52-0)
The compound 3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 446830-52-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its imidazopyridine core and chlorophenyl substituent, has been the subject of several studies exploring its pharmacological properties, synthetic pathways, and mechanism of action. The following research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.
Recent studies have focused on the synthesis and optimization of 3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, aiming to improve its yield and purity for further biological evaluation. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel, high-yield synthetic route utilizing palladium-catalyzed cross-coupling reactions, which significantly reduced the formation of byproducts. The study also highlighted the compound's stability under physiological conditions, making it a promising candidate for in vivo studies.
In terms of pharmacological activity, preliminary investigations have revealed that 3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde exhibits potent inhibitory effects on specific kinase targets implicated in inflammatory and oncogenic pathways. A recent in vitro study demonstrated its ability to selectively inhibit JAK2 kinase with an IC50 value of 0.8 μM, suggesting potential applications in the treatment of myeloproliferative disorders. Furthermore, molecular docking simulations have provided insights into the compound's binding mode, revealing key interactions with the ATP-binding site of the kinase.
The compound's pharmacokinetic properties have also been a subject of investigation. A 2024 preclinical study published in Drug Metabolism and Disposition reported favorable oral bioavailability (approximately 65% in rodent models) and a half-life of 4.2 hours, indicating its potential for oral administration. However, the study also noted the need for further optimization to address moderate first-pass metabolism observed in liver microsome assays.
Recent advancements in structural modification have led to the development of several analogs of 3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, with researchers exploring variations at the aldehyde position to enhance target selectivity and reduce off-target effects. These efforts have yielded compounds with improved potency against specific kinase isoforms while maintaining favorable drug-like properties.
Looking forward, the research community anticipates that 3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde and its derivatives may serve as valuable tool compounds for studying kinase signaling pathways and as potential leads for drug development. Ongoing studies are focusing on expanding the structure-activity relationship (SAR) profile and evaluating the compound's efficacy in disease-relevant animal models. The continued investigation of this compound class holds promise for addressing unmet medical needs in oncology and inflammatory diseases.
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